

# A Technical Guide to N,N-Dimethylmethanesulfonamide: Nomenclature, Properties, and Applications

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## Compound of Interest

Compound Name: *N,N-Dimethylmethanesulfonamide*

Cat. No.: *B1294423*

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**Executive Summary:** This guide provides a comprehensive technical overview of **N,N-Dimethylmethanesulfonamide**, a chemical compound of interest to researchers and professionals in drug development. The primary objective is to establish its definitive International Union of Pure and Applied Chemistry (IUPAC) name and to explore its chemical identity, physicochemical properties, synthetic pathways, and relevant applications. This document synthesizes data from authoritative chemical databases and scientific literature to offer field-proven insights into its handling, analysis, and utility in a research and development context.

## Chemical Identity and Nomenclature

The foundation of all chemical research is the unambiguous identification of a substance. This section delineates the formal nomenclature and structural representation of the target compound.

## Unambiguous IUPAC Nomenclature

The correct and systematic IUPAC name for the compound is **N,N-dimethylmethanesulfonamide**.<sup>[1][2][3][4]</sup> This name is derived according to the following hierarchical rules:

- Parent Alkane: The core is a single-carbon alkane, "methane."

- Principal Functional Group: A sulfonamide group ( $-\text{SO}_2\text{N}<$ ) is attached to the methane core, giving "methanesulfonamide."
- Substituents on Nitrogen: The nitrogen atom of the amide is substituted with two methyl groups. These are designated by the prefix "N,N-dimethyl-", indicating that both methyl groups are attached to the nitrogen atom.

Combining these components yields the final, systematic name. The alternative spelling, N,N-dimethylmethanesulphonamide, is also commonly encountered in literature.<sup>[4][5]</sup>

## Structural Representation

The molecular structure defines the compound's chemical behavior and properties.

Caption: 2D Chemical Structure of **N,N-dimethylmethanesulfonamide**.

## Key Chemical Identifiers

For database cross-referencing and regulatory compliance, the following identifiers are critical.

Identifier	Value	Source
CAS Number	918-05-8	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Molecular Formula	$\text{C}_3\text{H}_9\text{NO}_2\text{S}$	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	123.17 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
InChI Key	WCFDSGHAIKGTEKL- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Canonical SMILES	$\text{CN}(\text{C})\text{S}(=\text{O})(=\text{O})\text{C}$	<a href="#">[1]</a> <a href="#">[2]</a>
PubChem CID	70191	<a href="#">[1]</a> <a href="#">[5]</a>

## Physicochemical Properties

The physical and chemical properties of **N,N-dimethylmethanesulfonamide** dictate its behavior in various systems, influencing its suitability as a solvent, reagent, or drug scaffold.

Property	Value	Source / Method
Physical State	Solid	[7]
Melting Point	46°C to 50°C	[5][7]
Boiling Point	119°C to 120°C (at 17 mmHg)	[5]
Topological Polar Surface Area	45.8 Å <sup>2</sup>	[1] Computed
XLogP3-AA	-0.5	[1] Computed
Hydrogen Bond Donor Count	0	[1] Computed
Hydrogen Bond Acceptor Count	3	[1] Computed

The low XLogP3 value suggests high hydrophilicity. The absence of hydrogen bond donors but presence of three acceptors (the two oxygen atoms and the nitrogen atom) indicates it can accept hydrogen bonds from protic solvents, contributing to its solubility characteristics.

## Synthesis and Manufacturing Considerations

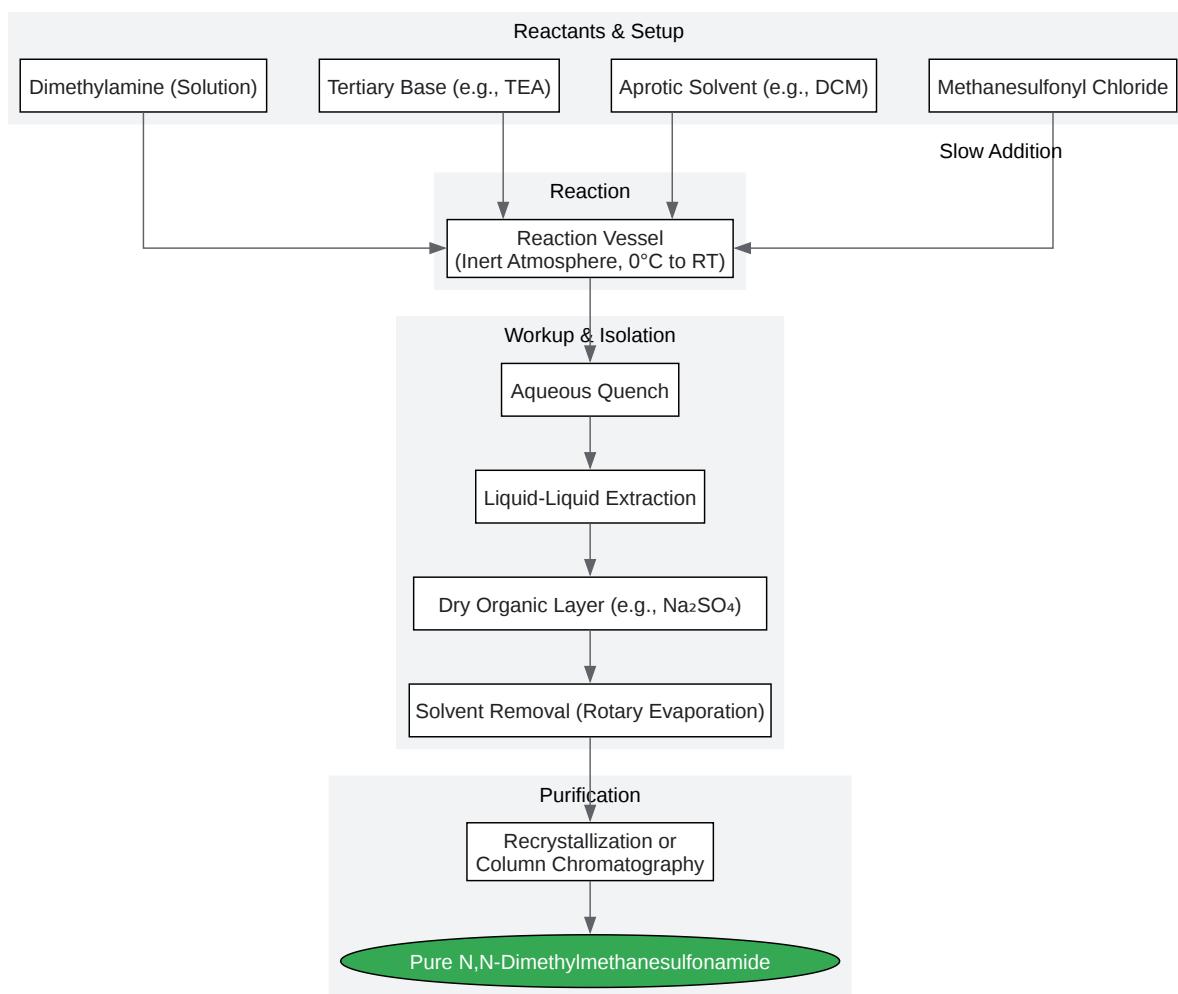
Understanding the synthetic origin of a compound is crucial for assessing potential impurities and scalability. The most direct and common laboratory-scale synthesis of **N,N-dimethylmethanesulfonamide** involves the reaction of methanesulfonyl chloride with dimethylamine.

## General Synthetic Pathway

This reaction is a classic nucleophilic substitution at a sulfonyl center. Dimethylamine acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the S-N bond characteristic of the sulfonamide. An excess of dimethylamine or the addition of a non-nucleophilic base (e.g., triethylamine) is required to neutralize the hydrochloric acid byproduct generated during the reaction.

## Experimental Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process from reactants to the purified final product.



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Caption: General workflow for the synthesis of **N,N-dimethylmethanesulfonamide**.

## Self-Validating Synthetic Protocol

- Setup: To a three-necked round-bottom flask under an inert nitrogen atmosphere, add dimethylamine (2.2 equivalents, as a 2M solution in THF) and triethylamine (1.5 equivalents). Cool the flask to 0°C in an ice bath.
  - Causality: The use of an inert atmosphere prevents reactions with moisture. Cooling is essential to control the exothermic reaction. Triethylamine acts as an acid scavenger.
- Reaction: Add methanesulfonyl chloride (1.0 equivalent) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
- Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material (methanesulfonyl chloride).
  - Trustworthiness: This in-process control validates that the reaction has proceeded to completion before initiating the workup.
- Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure **N,N-dimethylmethanesulfonamide** as a white solid.
- Confirmation: The identity and purity of the final product should be confirmed by analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry, and its melting point should be compared to the literature value.[\[5\]](#)[\[7\]](#)

## Applications in Research and Drug Development

While not a blockbuster molecule itself, **N,N-dimethylmethanesulfonamide** and its structural motifs are relevant in several areas of chemical and pharmaceutical science.

- Chemical Building Block: The sulfonamide group is a key pharmacophore in many drugs. This compound can serve as a simple starting material or fragment in the synthesis of more complex molecules.
- Medicinal Chemistry: The dimethylamine moiety is frequently incorporated into drug candidates to enhance aqueous solubility and modulate pharmacological properties.<sup>[8]</sup> The presence of this functional group can improve bioavailability.<sup>[8]</sup> However, it's also a known precursor to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, which necessitates careful control during manufacturing and storage of pharmaceuticals containing this structure.<sup>[8]</sup>
- Specialty Solvents: Fluorinated analogues, such as 1,1,1-Trifluoro-**N,N-dimethylmethanesulfonamide**, are explored as stable, non-flammable solvents for high-energy applications like lithium-ion batteries due to their high electrochemical stability.<sup>[9][10]</sup> This suggests that the non-fluorinated parent compound could have utility as a polar, aprotic solvent in niche applications where its specific properties are advantageous.
- Drug Excipients: Related N,N-dimethyl amides, such as N,N-Dimethylacetamide (DMA), are approved as excipients in drug formulations.<sup>[11]</sup> Interestingly, some studies have shown that DMA itself may possess bioactivity, binding to bromodomains and potentially influencing epigenetic processes.<sup>[11]</sup> This highlights the importance of thoroughly characterizing the biological activity of all components in a drug product.

## Analytical Methodologies for Quantification

Accurate and precise quantification is essential in drug development for pharmacokinetic studies, quality control, and impurity profiling. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

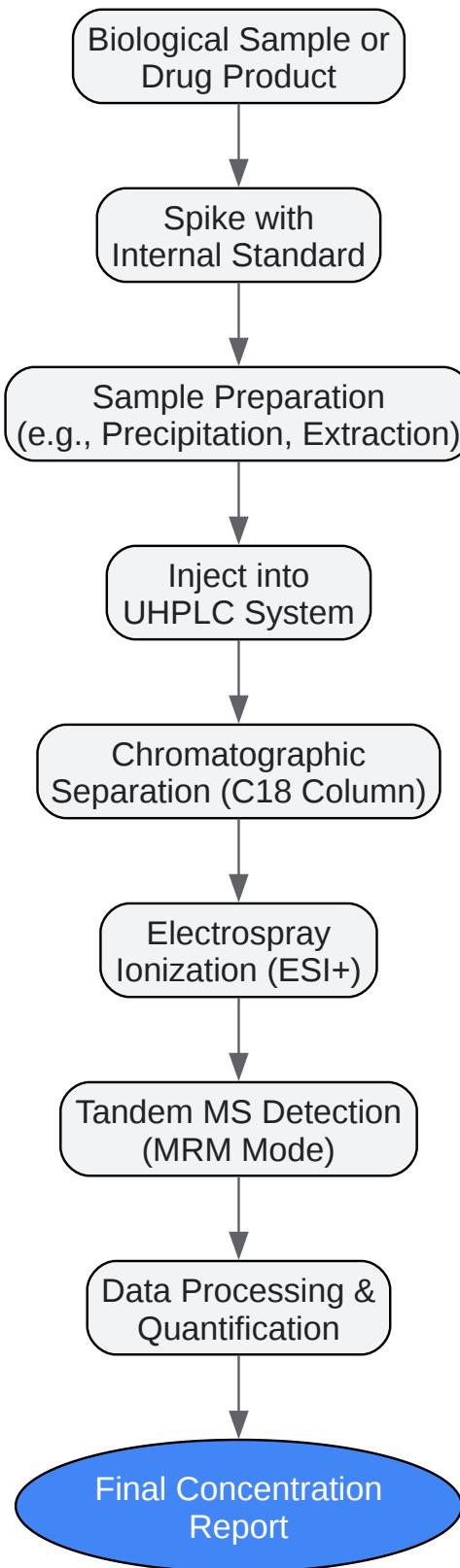
## Representative Protocol: LC-MS/MS Quantification

This protocol describes a general approach for quantifying **N,N-dimethylmethanesulfonamide** in a biological matrix (e.g., plasma) or a drug product.

- Sample Preparation (Protein Precipitation): To 100  $\mu$ L of plasma sample, add 300  $\mu$ L of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex for 1 minute.
  - Causality: Acetonitrile precipitates proteins, which would otherwise interfere with the analysis and damage the LC column. The internal standard corrects for variations in sample processing and instrument response.
- Isolation: Centrifuge the sample at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean vial for analysis.
- Chromatographic Separation:
  - LC System: UHPLC system.
  - Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  - Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
  - Causality: The C18 column separates compounds based on hydrophobicity. The acidic mobile phase promotes analyte ionization for MS detection.
- Mass Spectrometric Detection:
  - Instrument: Tandem quadrupole mass spectrometer.
  - Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
  - MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for the analyte (e.g., m/z 124.1 -> [fragment ion]) and the internal standard.
  - Trustworthiness: MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion fragmentation, minimizing interference from matrix components.  
[\[12\]](#)  
[\[13\]](#)

- Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of the analyte in the unknown samples by interpolating from this curve.

## Analytical Workflow Diagram



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Caption: Workflow for LC-MS/MS quantification of **N,N-dimethylmethanesulfonamide**.

## Safety, Handling, and Storage

Proper handling is paramount for laboratory safety. While **N,N-dimethylmethanesulfonamide** is a solid at room temperature, standard chemical handling precautions should be observed.[\[7\]](#)

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[\[7\]](#)
- Handling: Avoid creating dust.[\[7\]](#) Handle in a well-ventilated area or a chemical fume hood.[\[7\]](#)
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[7\]](#)
- Incompatibilities: Avoid strong oxidizing agents.[\[7\]](#)

Disclaimer: This information is a summary. Always consult the specific Safety Data Sheet (SDS) for the material before use.

## Conclusion

**N,N-dimethylmethanesulfonamide** is the formally correct IUPAC name for the chemical with CAS number 918-05-8. It is a hydrophilic, polar solid whose structure is relevant to medicinal chemistry and materials science. Its synthesis is straightforward, and robust analytical methods exist for its quantification. While its direct applications are specialized, its structural components are prevalent in drug development, making a thorough understanding of its properties, synthesis, and analysis essential for researchers in the field.

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